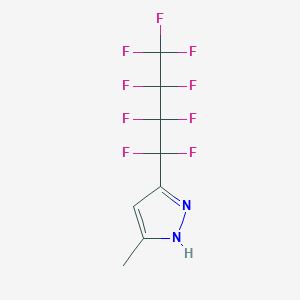

3-(Nonafluoro-1-butyl)-5-(methyl)pyrazole

Overview

Description

The compound "3-(Nonafluoro-1-butyl)-5-(methyl)pyrazole" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as scaffolds for the development of more complex heterocyclic systems with pharmaceutical relevance . They exhibit interesting properties such as fluorescence, tautomerism, and the ability to form hydrogen bonds and π-stacking interactions, which can influence their reactivity and biological activity .

Synthesis Analysis

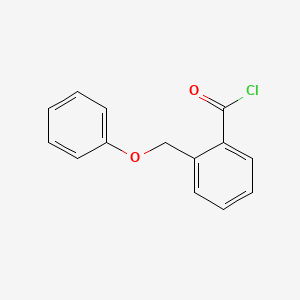

The synthesis of pyrazole derivatives can be achieved through various methods. One such method is a regioselective three-component synthesis that involves a one-pot Sonogashira coupling/Michael addition/cyclocondensation sequence, which can yield highly fluorescent 1,3,5-trisubstituted pyrazoles from acyl chlorides, terminal alkynes, and hydrazines . Although the specific synthesis of "this compound" is not detailed in the provided papers, the general synthetic strategies for pyrazole derivatives can be inferred from these methods.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized by various spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. These techniques allow for the determination of the molecular geometry, electronic structure, and confirmation of the substitution pattern on the pyrazole ring . The X-ray structure analyses can reveal the self-organization of pyrazole derivatives through hydrogen bonding and π-stacking, which are crucial for understanding their chemical behavior and potential applications .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions due to their reactive sites, such as the nitrogen atoms and the substituents on the pyrazole ring. They can act as precursors in the synthesis of condensed heterocyclic systems and participate in reactions influenced by tautomerism . The reactivity of these compounds can be fine-tuned by modifying the substituents, which can affect the planarity and electronic properties of the molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, fluorescence, and thermal stability, can be significantly influenced by their molecular structure. The presence of substituents like the nonafluoro-1-butyl and methyl groups can affect the compound's solvation energy, electronic transitions, and reactivity compared to other known compounds like naloxone, cocaine, and scopolamine . The fluorescence properties are particularly notable, as pyrazoles can exhibit high fluorescence in both solution and solid state, with the ability to fine-tune absorption and emission properties . Additionally, the thermal decomposition and nonlinear optical properties can be studied to understand the stability and potential applications of these compounds in various fields .

Scientific Research Applications

Synthetic Routes and Characterization

The compound 3-(Nonafluoro-1-butyl)-5-(methyl)pyrazole, a trifluoromethyl substituted pyrazole, has been synthesized through improved and efficient procedures starting from β-diketones. These methods emphasize low-cost and easily available materials and provide comprehensive characterization using NMR spectroscopy and thermal properties analysis (Grünebaum et al., 2016).

Functionalized Side Chains and Ligand Synthesis

Research demonstrates the synthesis of pyrazoles with functionalized side chains, which are important in the field of medicinal chemistry. These pyrazoles serve as ligands by placing a ligating side chain on a ring carbon, thereby enabling the ring nitrogen to participate in hydrogen bonding, crucial in drug design (Grotjahn et al., 2002).

Hydrogen Bonding in Complexes

A study on pyrazole complexes investigates inter- and intramolecular hydrogen bonding, which is influenced by substituents at different positions on the pyrazole ring. This research is significant for understanding the behavior of pyrazoles in complex chemical environments, like those in pharmacological applications (Grotjahn et al., 2003).

Drug Efficacy and Synthesis

Pyrazoles, such as this compound, are active molecules in novel drug discovery. This research includes the synthesis of novel pyrazole derivatives and their evaluation for antioxidant, anti-breast cancer, and anti-inflammatory properties. Molecular docking studies further assess the interaction of these compounds with specific enzymes related to inflammation and breast cancer, providing insight into their potential as therapeutic agents (Thangarasu et al., 2019).

Fluorinated Pyrazoles Synthesis

A study describes the synthesis of 4-fluoro-5-(perfluoroalkyl)pyrazoles, which includes this compound. These compounds are prepared via heterocyclization with methylhydrazine and characterized for their potential applications in various fields, including pharmaceuticals (Bouillon et al., 2001).

Hydrogen Bonding and Metal Complex Formation

The compound plays a role in forming “scorpionate-like” metal complexes through hydrogen bonds. This research emphasizes the significance of hydrogen bonding interactions in stabilizing these complexes, which could have applications in catalysis and material science (Serpas et al., 2016).

properties

IUPAC Name |

5-methyl-3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F9N2/c1-3-2-4(19-18-3)5(9,10)6(11,12)7(13,14)8(15,16)17/h2H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEWLDKAYGDLRGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F9N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379705 | |

| Record name | 3-(Nonafluoro-1-butyl)-5-(methyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

247220-81-1 | |

| Record name | 3-(Nonafluoro-1-butyl)-5-(methyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

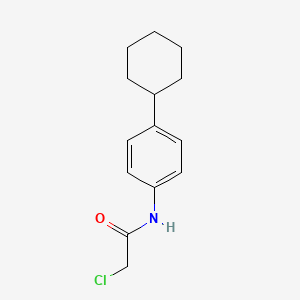

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-Fluorophenyl)-2-methylpropan-2-yl]formamide](/img/structure/B3031250.png)